4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide
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Overview
Description
4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyrazole group, and an N-(2-methoxyethyl)carboxamide moiety, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is to start with piperidine and introduce the pyrazole group through a nucleophilic substitution reaction. The methoxyethyl group can be added through a subsequent reaction with 2-methoxyethanol under appropriate conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one.
Reduction: : The pyrazole group can be reduced to form a pyrazoline derivative.
Substitution: : The methoxyethyl group can be substituted with other functional groups to modify the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Piperidin-4-one
Reduction: : Pyrazoline derivative
Substitution: : Various derivatives depending on the substituent used
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might find use in the production of materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 4-((1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as receptors or enzymes, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other piperidine derivatives or pyrazole-containing molecules, but the presence of the methoxyethyl group and the carboxamide moiety sets it apart. Some similar compounds could be:
Piperidine derivatives: : Piperidine itself or other substituted piperidines.
Pyrazole derivatives: : Other pyrazole-containing compounds with different substituents.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-19-10-6-14-13(18)16-8-3-12(4-9-16)11-17-7-2-5-15-17/h2,5,7,12H,3-4,6,8-11H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMPZZLFNQFERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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